4-(Cyclohexyloxy)-3-fluoro-benzoic acid
Overview
Description
4-(Cyclohexyloxy)-3-fluoro-benzoic acid is an organic compound that features a cyclohexyloxy group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-benzoic acid and cyclohexanol.
Esterification: The 3-fluoro-benzoic acid is first esterified with cyclohexanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-3-fluoro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the cyclohexyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom or the cyclohexyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(Cyclohexyloxy)-3-fluoro-benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyloxy group and the fluorine atom can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)-benzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluoro-benzoic acid: Lacks the cyclohexyloxy group, which can influence its solubility and interaction with biological targets.
4-(Cyclohexyloxy)-3-chloro-benzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
4-(Cyclohexyloxy)-3-fluoro-benzoic acid is unique due to the presence of both the cyclohexyloxy group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyclohexyloxy-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVQWHGONBBWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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